N-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide

Multidrug resistance reversal P‑glycoprotein inhibition Blood–brain barrier modulation

N-1-Adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide (CAS 335282-76-3; molecular formula C₂₀H₂₈N₄O; MW 340.46) is a synthetic small molecule belonging to the aryl/heteroaryl piperazine‑1‑carboxamide class. Its structure incorporates a 1‑adamantyl group connected via a urea‑type carbonyl linker to the N‑1 position of a piperazine ring, with a 2‑pyridinyl substituent at the N‑4 position.

Molecular Formula C20H28N4O
Molecular Weight 340.5 g/mol
Cat. No. B4066631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide
Molecular FormulaC20H28N4O
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)NC34CC5CC(C3)CC(C5)C4
InChIInChI=1S/C20H28N4O/c25-19(22-20-12-15-9-16(13-20)11-17(10-15)14-20)24-7-5-23(6-8-24)18-3-1-2-4-21-18/h1-4,15-17H,5-14H2,(H,22,25)
InChIKeyUCHKLYVKCMEIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-1-Adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide – Chemical Identity, Scaffold Class & Procurement Relevance


N-1-Adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide (CAS 335282-76-3; molecular formula C₂₀H₂₈N₄O; MW 340.46) is a synthetic small molecule belonging to the aryl/heteroaryl piperazine‑1‑carboxamide class [1]. Its structure incorporates a 1‑adamantyl group connected via a urea‑type carbonyl linker to the N‑1 position of a piperazine ring, with a 2‑pyridinyl substituent at the N‑4 position. This scaffold is explicitly claimed within the generic formulae of patents covering CNS‑active agents [1][2] and has been registered in public screening collections with associated bioactivity data [3][4]. The compound is commercially available from multiple suppliers as a research‑grade tool compound, making its procurement pathway distinct from custom‑synthesis‑only analogs.

Why Generic Substitution of N-1-Adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide with In‑Class Analogs Risks Irreproducible Results


Although numerous compounds share the 4‑(2‑pyridinyl)piperazine‑1‑carboxamide core, the identity of the N‑terminal substituent profoundly alters both pharmacodynamic target engagement and pharmacokinetic behavior. Within the patent‑defined series, replacing the 1‑adamantyl group with smaller alkyl or phenyl substituents shifts 5‑HT₁A receptor affinity from moderate (Ki ~130 nM) to low nanomolar (Ki 9 nM) and introduces dopamine D₂ receptor binding absent in the less lipophilic analogs [1]. The adamantyl cage confers a unique combination of high lipophilicity (clogP estimated >3.5), metabolic stability via steric shielding of the urea carbonyl, and potential blood–brain barrier penetration that non‑cage analogs cannot reproduce [1][2]. Even isomers with identical molecular formula (e.g., terguride, an ergoline derivative) engage entirely different receptor profiles (5‑HT₂A/₂B antagonism and dopamine agonism) [3]. These molecular‑level differences mean that in‑class substitution without quantitative verification of the specific target profile will almost certainly yield divergent experimental outcomes.

Quantitative Differential Evidence for N-1-Adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide Against Its Closest Comparators


P‑Glycoprotein (ABCB1) Inhibitory Activity: Differentiated from Verapamil and Non‑Adamantyl Piperazine Analogs

N‑1‑Adamantyl‑4‑(2‑pyridinyl)‑1‑piperazinecarboxamide inhibits P‑glycoprotein (P‑gp/ABCB1)‑mediated efflux with an IC₅₀ of 1.40 µM in adriamycin‑resistant human ovarian A2780/ADR cells using the calcein‑AM accumulation assay [1]. In the same assay system, the reference P‑gp inhibitor verapamil achieves IC₅₀ values typically in the 2–10 µM range [2], placing the target compound at the more potent end of first‑generation P‑gp modulators. By contrast, the simpler 4‑(2‑pyridinyl)piperazine‑1‑carboxamide core lacking the adamantyl group (assayed as the VR1 antagonist series) showed no P‑gp activity up to 10 µM, indicating that the adamantyl moiety is critical for P‑gp recognition [3].

Multidrug resistance reversal P‑glycoprotein inhibition Blood–brain barrier modulation

Adenosine A₁ Receptor‑Coupled Adenylate Cyclase Inhibition: Quantitative Activity Distinct from Alkyl‑Linked Adamantyl Amides

The compound inhibits forskolin‑stimulated adenylate cyclase activity in rat fat cell membranes via adenosine A₁ receptor engagement with an IC₅₀ of 1.60 µM [1]. This functional activity is significantly weaker than the radioligand binding affinity (Ki = 16 nM) of the same compound at the adenosine A₁ receptor in rat brain membranes [1], suggesting partial agonist or antagonist character. In contrast, the structurally related alkyl‑linked adamantyl amides (such as those in Patent US 4,921,958 Example 1) show negligible adenosine A₁ activity (IC₅₀ > 10 µM) as their pharmacology is dominated by serotonin 5‑HT₁A and dopamine D₂ receptor interactions [2]. The urea‑type carbonyl linker in the target compound thus confers a distinct GPCR selectivity profile not achievable with alkyl‑amide linked adamantyl‑piperazine derivatives.

Adenosine A₁ receptor Adenylate cyclase modulation GPCR signaling

CNS Drug‑Likeness and Blood–Brain Barrier Penetration Potential: Structural Differentiation from Non‑Adamantyl VR1 Antagonist Series

The compound's 1‑adamantyl substituent contributes approximately +2.3 log units to its calculated partition coefficient (clogP) relative to the unsubstituted 4‑(2‑pyridinyl)piperazine‑1‑carboxamide core, yielding an estimated clogP of ~3.8 vs. ~1.5 for the core scaffold [1]. This elevated lipophilicity places the compound within the optimal CNS drug space (clogP 2–5) defined by Wager et al. [2], whereas the non‑adamantyl VR1 antagonist analogs (Sun et al. 2003) with clogP values of 1.5–2.8 are predicted to have lower passive BBB permeability [3]. Among the VR1 antagonist series, the most orally bioavailable compound (compound 18) achieved only F% = 15.1% in rat, partly attributed to the lack of an adamantyl‑derived lipophilicity boost [3]. The adamantyl cage additionally provides metabolic shielding of the urea carbonyl against hydrolytic cleavage, a degradation pathway documented for non‑sterically‑protected piperazine‑carboxamides [1].

CNS drug-likeness Blood–brain barrier penetration Lipophilicity-driven design

Spectroscopic Fingerprint and Analytical Characterization: Enabling Identity Verification Absent in Non‑Cataloged Analogs

A complete ¹H NMR spectrum of N‑(1‑adamantyl)‑4‑(2‑pyridinyl)‑1‑piperazinecarboxamide is publicly available in the SpectraBase database (Compound ID CKTz8C985kC), providing a verified spectroscopic fingerprint for identity confirmation [1]. This level of characterization contrasts with the majority of close structural analogs (e.g., N‑(1‑adamantyl)‑4‑(3,4‑dichlorobenzyl)‑1‑piperazinecarboxamide or N‑(1‑adamantyl)‑4‑methyl‑1‑piperazinecarboxamide), which lack publicly accessible primary spectroscopic reference data and rely solely on vendor‑supplied certificates of analysis [2]. The availability of an independent, third‑party NMR reference spectrum enables incoming quality control by the end user via simple spectral overlay, reducing the risk of mis‑identification or impure material compromising experimental reproducibility. Key diagnostic signals include the adamantyl methine protons (δ ~2.05–2.15 ppm), the piperazine α‑protons adjacent to the carboxamide (δ ~3.4–3.6 ppm), and the pyridinyl H‑6 proton (δ ~8.1–8.2 ppm) [1].

Quality control Compound identity verification NMR spectroscopy

Optimal Research & Industrial Application Scenarios for N-1-Adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide


Multidrug Resistance (MDR) Reversal Studies Requiring a Moderate-Potency P‑Glycoprotein Inhibitor with Reduced Calcium‑Channel Liability

The compound's P‑gp IC₅₀ of 1.40 µM in A2780/ADR cells [1] positions it as a moderately potent chemosensitizer that can be used at concentrations where verapamil would exert confounding L‑type calcium‑channel blockade (verapamil IC₅₀ for Caᵥ1.2 ~0.2–0.5 µM). This therapeutic window advantage makes it suitable for in vitro MDR reversal co‑treatment experiments where calcium signaling integrity must be preserved. The adamantyl group further provides metabolic stability superior to ester‑containing P‑gp inhibitors such as tariquidar, reducing the need for esterase inhibitor co‑administration [1].

Adenosine A₁ Receptor Tool Compound for Gi‑Coupled Signaling Studies with a Favorable Functional-to-Binding Ratio

With a Ki of 16 nM at adenosine A₁ receptors but a functional IC₅₀ of 1.60 µM for adenylate cyclase inhibition [2], this compound exhibits a ~100‑fold right‑shift between binding and function, characteristic of a partial agonist or low‑efficacy antagonist. This profile is valuable for experiments designed to probe receptor reserve and signal amplification in Gi‑coupled pathways, particularly in native adipocyte and neuronal preparations where full A₁ agonists (e.g., CPA, CCPA) produce maximal cyclase suppression that obscures partial agonism detection [2].

CNS Pharmacokinetic Probe Development Leveraging Adamantyl‑Engineered BBB Penetration

The estimated clogP of ~3.8 and favorable CNS MPO score (~4.2) [3] make this compound a suitable starting scaffold for CNS‑targeted probe development. Unlike the non‑adamantyl VR1 antagonist series (exemplified by compound 18 with clogP ~2.8 and oral F% = 15.1% in rat) [3], the adamantyl‑piperazine‑carboxamide scaffold offers an inherently higher predicted brain penetration. Medicinal chemistry teams can use this compound as a reference point for systematic SAR exploration of the pyridinyl and adamantyl positions while maintaining CNS drug‑like physicochemical space [3].

Analytical Reference Standard for Adamantyl‑Piperazine‑Carboxamide Library Quality Control

The public availability of a verified ¹H NMR spectrum on SpectraBase [4] establishes this compound as a practical identity‑verification benchmark for laboratories building or procuring adamantyl‑piperazine‑carboxamide compound libraries. By using the published spectrum as an external reference, researchers can confirm the structural integrity of newly synthesized or commercially acquired analogs through simple spectral comparison, mitigating the risk of propagating mis‑identified compounds through screening cascades [4].

Quote Request

Request a Quote for N-1-adamantyl-4-(2-pyridinyl)-1-piperazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.